4-(环庚氧基)哌啶盐酸盐

描述

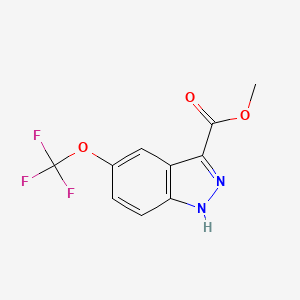

“4-(Cycloheptyloxy)piperidine hydrochloride” is a chemical compound with the molecular formula C12H24ClNO . It is a derivative of piperidine, an organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It can be viewed as a derivative of 4-piperidone, which is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .

Synthesis Analysis

The synthesis of piperidine derivatives like “4-(Cycloheptyloxy)piperidine hydrochloride” often involves reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . For instance, the conjugate reduction of dihydropyridones has generally been carried out using expensive L or K-Selectrides, as catalytic hydrogenation often leads to over reduction . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .Molecular Structure Analysis

The molecular structure of “4-(Cycloheptyloxy)piperidine hydrochloride” is based on the piperidine and 4-piperidone structures. Piperidine is a six-membered ring with five methylene bridges and one amine bridge . 4-Piperidone is an organic compound with the molecular formula OC(CH2)4NH . The “4-(Cycloheptyloxy)” part of the compound indicates a cycloheptyl group attached to the piperidine ring via an ether linkage .Chemical Reactions Analysis

Piperidine derivatives, including “4-(Cycloheptyloxy)piperidine hydrochloride”, can undergo various chemical reactions. For instance, the conjugate reduction of dihydropyridones to various racemic or enantiopure 4-piperidones or indolizidinones can be achieved using zinc/acetic acid . Moreover, a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .科学研究应用

在药物发现和药理学中的应用

哌啶衍生物在新型治疗剂的开发中具有重要意义。它们已被纳入具有多种药理活性的分子中,包括抗精神病药、抗抑郁药、抗癌药和抗炎药。哌啶环的灵活性允许进行修饰,这会导致所得分子的药用潜力发生显着差异。例如,哌啶核的修饰已被证明会影响分子的药代动力学和药效动力学因素,这表明哌啶衍生物在药物发现和开发中具有广泛的潜力(Rathi 等,2016)。

抗癌研究

胡椒碱是一种存在于黑胡椒中的哌啶生物碱,在临床前研究中显示出作为抗癌剂的潜力。它影响各种作用机制,例如增强抗氧化系统、增加解毒酶的水平和活性,以及抑制各种癌细胞系的增殖和存活。这些发现强调了哌啶衍生物(如胡椒碱)在抗癌研究中的前景,以及进一步研究其治疗潜力的必要性(Manayi 等,2017)。

抗氧化剂研究

抗氧化剂及其在医学和药学等各个领域的应用的研究突出了哌啶衍生物的重要性。对维生素 E、维生素 C 及其在膜模拟系统中的衍生物的研究提供了对这些化合物的抗氧化活性的见解。氧化剂和抗氧化剂的亲脂性以及反应介质的微环境等因素在决定这些化合物的反应性中起着至关重要的作用,这表明哌啶衍生物在抗氧化剂研究中的潜力(Liu,1995)。

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Cycloheptyloxy)piperidine hydrochloride”, is an important task of modern organic chemistry .

属性

IUPAC Name |

4-cycloheptyloxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEVHELDHMCJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cycloheptyloxy)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)

![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)